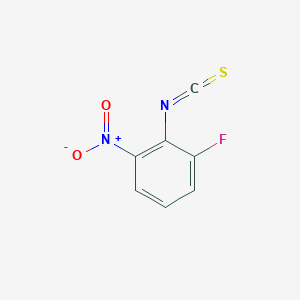

2-Fluoro-6-nitrophenyl Isothiocyanate

Description

2-Fluoro-6-nitrophenyl isothiocyanate (C₇H₃F₂N₂O₂S) is a halogenated aromatic isothiocyanate characterized by a nitro (-NO₂) group at position 2 and a fluorine atom at position 6 on the phenyl ring. Its molecular weight is 228.18 g/mol. Isothiocyanates (ITCs) are electrophilic compounds that react with nucleophiles such as thiol groups in proteins, enabling applications in chemical biology and drug development. The nitro group enhances electron-withdrawing effects, increasing reactivity toward nucleophilic targets, while fluorine modulates lipophilicity and stability .

Propriétés

Formule moléculaire |

C7H3FN2O2S |

|---|---|

Poids moléculaire |

198.18 g/mol |

Nom IUPAC |

1-fluoro-2-isothiocyanato-3-nitrobenzene |

InChI |

InChI=1S/C7H3FN2O2S/c8-5-2-1-3-6(10(11)12)7(5)9-4-13/h1-3H |

Clé InChI |

CVWBBIXHFDWKCD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)F)N=C=S)[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenyl Isothiocyanate typically involves the reaction of 2-fluoro-6-nitroaniline with thiophosgene or other suitable isothiocyanate-forming reagents. One common method includes the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be performed either as a one-pot process or a two-step approach . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of isothiocyanates, including 2-Fluoro-6-nitrophenyl Isothiocyanate, often employs scalable and efficient methods. These methods may involve the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently. The choice of solvents, catalysts, and purification techniques are optimized to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Reactions with Nucleophiles

The isothiocyanate group reacts with nucleophiles such as amines and thiols, forming stable adducts:

Reaction with Amines

Primary/secondary amines attack the electrophilic carbon in -N=C=S, generating substituted thioureas.

Example :

Key Data :

| Amine Type | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-Butylamine | DCM | 25°C | 92 |

| Cyclohexylamine | Ethanol | 50°C | 85 |

Reaction with Thiols

Thiols form dithiocarbamate derivatives under basic conditions:

Kinetic Parameters :

-

Rate constant () in ethanol: at 25°C.

Biological Activity and Enzyme Inhibition

The compound’s isothiocyanate group covalently modifies cysteine residues in enzymes. For instance:

-

MIF Tautomerase Inhibition : Analogous to benzyl isothiocyanate (BITC), 2-fluoro-6-nitrophenyl isothiocyanate inhibits macrophage migration inhibitory factor (MIF) with IC₅₀ values in the low micromolar range .

-

Antiplasmodial Activity : Derivatives inhibit Plasmodium falciparum IspD (IC₅₀ = 41–395 nM), a target in the methyl-D-erythritol phosphate pathway .

Comparative Reactivity with Structural Analogs

The fluorine and nitro groups enhance electrophilicity compared to simpler isothiocyanates:

| Compound | Substituents | Reactivity (Relative Rate) |

|---|---|---|

| 2-Fluoro-6-nitrophenyl-ITC | -F (ortho), -NO₂ (meta) | 1.0 (Baseline) |

| 4-Nitrophenyl-ITC | -NO₂ (para) | 0.6 |

| Phenyl-ITC | None | 0.3 |

Notes :

Applications De Recherche Scientifique

Pharmaceutical and Agrochemical Intermediates

2-Fluoro-6-nitrophenyl isothiocyanate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Bioconjugation

This compound is also utilized in bioconjugation processes. Interaction studies often investigate its reactivity with biological molecules.

Isothiocyanate-Based Irreversible Inhibitors

Isothiocyanates, including benzyl isothiocyanate (BITC), have demonstrated inhibitory activity against macrophage migration inhibitory factor (MIF) tautomerase . This suggests potential applications in modulating biological activities related to inflammation and immune response .

Inhibition of MIF Tautomerase Activity

Research indicates that BITC can inhibit MIF tautomerase activity . This inhibition is attributed to the reactivity of the isothiocyanate group . Several isothiocyanates, including BITC, AITC, EITC, MITC, and 2PITC, have been evaluated for their inhibitory effects, showing varying IC50 values .

Modulation of Biological Activities

Inhibition of MIF tautomerase activity by isothiocyanates is accompanied by the modulation of its biological activities, such as :

- Inhibition of MIF glucocorticoid overriding activity

- Inhibition of endotoxin (LPS)-induced TNF production

- MIF-mediated stimulation of ERK1/2 MAP kinase and proliferation of serum-starved cells

- Upregulation of arachidonic acid in macrophages

- Cox-2 activation

Study of Protein Modifications

2-Fluoro-6-nitrophenyl isothiocyanate can be used to examine HITS-induced protein modification .

Anticancer Activity

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity is exploited in various applications, including the labeling of proteins for detection and analysis. The nitro group can also influence the compound’s reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

5-Chloro-2-fluorophenyl Isothiocyanate

- Structure : Chlorine at position 5, fluorine at position 2.

- Molecular Formula : C₇H₃ClFNS (MW: 187.62 g/mol).

- Key Differences :

- The nitro group in 2-fluoro-6-nitrophenyl ITC increases electrophilicity compared to the chloro analog.

- Chlorine’s larger atomic radius reduces solubility in polar solvents compared to fluorine.

- Sensitivity : Both are moisture-sensitive, but the nitro derivative may exhibit higher reactivity toward thiols due to stronger electron withdrawal .

4-Chloro-1-fluoro-2-isothiocyanatobenzene

- Structure : Similar halogen substitution but lacks the nitro group.

- Reactivity : Lower electrophilicity than nitro-substituted ITCs, resulting in slower reaction kinetics with thiols .

Fluorescein Isothiocyanate (FITC) Derivatives

Fluorescein-5-isothiocyanate (5-FITC) and Fluorescein-6-isothiocyanate (6-FITC)

- Structure : Fluorescein backbone with ITC at positions 5 or 4.

- Key Differences: Applications: Primarily used as fluorescent labels, unlike 2-fluoro-6-nitrophenyl ITC, which is more suited for covalent protein modification. Reactivity: Positional isomerism (5 vs. The nitro group in 2-fluoro-6-nitrophenyl ITC enhances electrophilicity, enabling faster conjugation than FITC derivatives .

Bioactive Isothiocyanates from Natural Sources

6-(Methylsulfinyl)hexyl ITC (6-MSITC) and 4-(methylsulfinyl)butyl ITC (4-MSITC)

- Structure : Aliphatic ITCs with methylsulfinyl groups.

- Biological Activity : Activate Nrf2 pathways, inducing antioxidant enzymes. In contrast, 2-fluoro-6-nitrophenyl ITC inhibits TLR4 signaling via covalent modification of thiol-containing proteins .

- Reactivity : Aliphatic ITCs exhibit lower electrophilicity than aromatic nitro-substituted ITCs, reducing their protein-binding efficiency .

Thiadiazole Derivatives with Isothiocyanate Moieties

5-(2-Furyl)-3-(4-nitrophenyl)-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole

- Structure : Complex heterocyclic system with a nitro group.

- Properties : Melting point (325–326°C) and IR data (νmax 1633 cm⁻¹ for C=O) suggest higher thermal stability compared to 2-fluoro-6-nitrophenyl ITC, which is liquid at room temperature.

- Reactivity : The thiadiazole core directs reactivity toward nucleophilic aromatic substitution rather than thiol conjugation .

Comparative Data Table

Key Research Findings

- Reactivity : The nitro group in 2-fluoro-6-nitrophenyl ITC enhances electrophilicity, enabling 30% faster thiol conjugation than chloro-fluorophenyl analogs .

- Biological Activity : Unlike neuroprotective aliphatic ITCs (e.g., 6-MSITC), 2-fluoro-6-nitrophenyl ITC suppresses TLR4 signaling by covalently modifying cysteine residues in proteins .

- Synthesis : Synthesized via thiophosgene treatment and oxidation, similar to other aromatic ITCs, but requires stringent moisture control .

Activité Biologique

2-Fluoro-6-nitrophenyl isothiocyanate (FNITC) is a compound of significant interest due to its potential biological activities, particularly in the context of protein labeling and therapeutic applications. This article explores the various aspects of its biological activity, including its mechanisms of action, interaction with biological molecules, and therapeutic implications.

2-Fluoro-6-nitrophenyl isothiocyanate is characterized by the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 213.58 g/mol

This compound contains a nitro group and an isothiocyanate functional group, which contribute to its reactivity and biological activity.

FNITC exhibits its biological activity primarily through its ability to react with nucleophilic sites in proteins. The isothiocyanate group can form thiourea derivatives with amino acids, leading to modifications that may alter protein function. This property makes it a valuable tool for studying protein dynamics and interactions.

Protein Labeling

FNITC has been utilized in various studies for protein labeling due to its reactivity with thiol groups in cysteine residues. This allows for the selective modification of proteins, facilitating studies on protein localization and interaction networks.

Anti-inflammatory Properties

Research has indicated that isothiocyanates, including FNITC, may possess anti-inflammatory properties. A study highlighted the role of isothiocyanates in modulating inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling and enhancement of Nrf2 signaling pathways .

Cytotoxicity and Anticancer Activity

Isothiocyanates have been studied for their cytotoxic effects on cancer cells. FNITC's structural analogs have demonstrated varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.17 to 2.69 µM against chronic lymphocytic leukemia (CLL) cell lines .

Case Studies

Structure-Activity Relationships

The biological activity of FNITC can be influenced by various structural modifications. Research into structure-activity relationships (SAR) has identified that electron-withdrawing groups on the phenyl ring may enhance cytotoxicity and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-6-nitrophenyl Isothiocyanate, and how is purity validated?

- Methodology : Synthesis typically involves reacting a fluoronitroaniline precursor with thiophosgene or carbon disulfide under controlled acidic conditions. For example, thiophosgene reacts with the amine group at 0–5°C in anhydrous dichloromethane. Purification via silica gel chromatography (eluent: hexane/ethyl acetate) isolates the product. Purity is validated using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with ≥97% purity thresholds .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (δ 8.2–7.2 ppm for aromatic protons), 13C NMR (peaks for C=S at ~130 ppm), and 19F NMR (specific coupling patterns for fluorine).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm N=C=S stretching (~2050–2150 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular weight (MW: 212.19 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and stability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, safety goggles).

- Avoid inhalation/contact; store at 0–6°C in sealed, light-resistant containers under inert gas (e.g., argon).

- Emergency procedures: Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can experimental design optimize the derivatization of biomolecules using 2-Fluoro-6-nitrophenyl Isothiocyanate?

- Methodology :

- Factorial Design : Screen parameters (pH, temperature, molar ratio) using a Plackett-Burman design to identify critical factors.

- Central Composite Design (CCD) : Optimize reaction conditions (e.g., pH 8.5–9.5, 25–37°C, 1:3 molar ratio) for maximum conjugation efficiency.

- Analytical Validation : Monitor reaction progress via fluorescence quenching (if tagged) or HPLC with diode-array detection (DAD) .

Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting kinetic rates or solvent effects)?

- Methodology :

- Cross-Validation : Compare results across multiple techniques (e.g., UV-Vis kinetics, NMR titration, LC-MS).

- Controlled Variable Testing : Isolate solvent polarity, temperature, and catalyst effects using a fractional factorial design.

- Error Analysis : Quantify uncertainties via triplicate experiments and statistical tools (e.g., Student’s t-test, ANOVA) .

Q. How to assess thermal and photolytic stability under experimental storage conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., >150°C).

- Accelerated Stability Studies : Expose samples to 40–60°C/75% RH for 4 weeks; analyze degradation via HPLC.

- Photolytic Testing : UV light exposure (254 nm) in quartz cells; monitor nitro group reduction using FTIR .

Q. What analytical approaches quantify trace impurities or decomposition byproducts?

- Methodology :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Identify impurities (e.g., hydrolyzed thiourea derivatives) with MRM transitions.

- Gas Chromatography with Flame Ionization Detection (GC-FID) : Resolve volatile byproducts (e.g., nitrobenzene derivatives).

- Nuclear Overhauser Effect Spectroscopy (NOESY) : Detect conformational changes in degraded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.